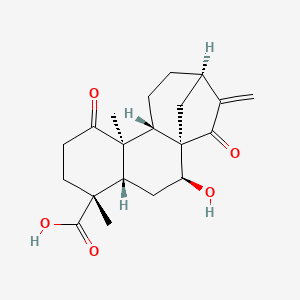

Geopyxin C

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H26O5 |

|---|---|

Molecular Weight |

346.423 |

IUPAC Name |

(1R,2S,4S,5R,9S,10S,13R)-2-hydroxy-5,9-dimethyl-14-methylidene-8,15-dioxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C20H26O5/c1-10-11-4-5-12-19(3)13(8-15(22)20(12,9-11)16(10)23)18(2,17(24)25)7-6-14(19)21/h11-13,15,22H,1,4-9H2,2-3H3,(H,24,25)/t11-,12+,13-,15+,18-,19+,20-/m1/s1 |

InChI Key |

CLGOGJHVMHIUDO-VRHUIZLCSA-N |

SMILES |

O=C([C@@](CCC([C@@]1(C)[C@]2([H])CC[C@@]3([H])C4=C)=O)(C)[C@@]1([H])C[C@H](O)[C@]2(C3)C4=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Geopyxin C |

Origin of Product |

United States |

Foundational & Exploratory

Geopyxin C: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the natural product Geopyxin C, a member of the ent-kaurane diterpenoid class of molecules. This guide details its chemical structure, physicochemical properties, and known biological activities, supported by experimental methodologies and data.

Chemical Identity and Structure

This compound is a tetracyclic diterpenoid belonging to the ent-kaurane family. It has been isolated from the endolichenic fungus Geopyxis aff. majalis. The chemical structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Table 1: Chemical Identifiers for this compound and Related Analogs

| Identifier | Geopyxin A | This compound | Geopyxin F |

| Molecular Formula | C₂₀H₂₈O₅[1] | C₂₀H₂₈O₅ | C₂₀H₃₀O₆[2] |

| IUPAC Name | (1R,2S,4S,5R,8S,9S,10S,13R)-2,8-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylic acid[1] | (1S,7S,8R,11S,12S)-1,7,11-trihydroxy-15-oxo-ent-kaur-16-en-19-oic acid[3] | Not Available |

| InChI | InChI=1S/C20H28O5/c1-10-11-4-5-12-19(3)13(8-15(22)20(12,9-11)16(10)23)18(2,17(24)25)7-6-14(19)21/h11-15,21-22H,1,4-9H2,2-3H3,(H,24,25)/t11-,12+,13-,14+,15+,18-,19+,20-/m1/s1[1] | Not Available | InChI=1S/C20H30O6/c1-18(17(25)26)6-5-14(22)19(2)12-4-3-10-8-20(12,15(23)7-13(18)19)16(24)11(10)9-21/h10-15,21-23H,3-9H2,1-2H3,(H,25,26)/t10-,11-,12+,13-,14+,15+,18-,19+,20-/m1/s1[2] |

| InChIKey | LRECIABFFPIQSO-BALPIQRXSA-N[1] | Not Available | ZYGJPARGCUFFBD-XEQOOIGLSA-N[2] |

| Canonical SMILES | C[C@]1(CC--INVALID-LINK--C(=C)C4=O)O)C">C@@HO)C(=O)O[1] | Not Available | C[C@]12[C@@H]3CC[C@@H]4C[C@]3(C(=O)[C@@H]4CO)--INVALID-LINK--C[C@@H]1--INVALID-LINK--(C(=O)O)CC[C@@H]2O[2] |

| Molecular Weight | 348.4 g/mol [1] | 364.4 g/mol | 366.4 g/mol |

Physicochemical Properties

The physicochemical properties of this compound have been determined through a combination of experimental measurements and computational predictions.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| State | Amorphous solid | Deduced from isolation descriptions |

| Solubility | Soluble in methanol, chloroform | Deduced from extraction protocols |

| Optical Rotation | Specific rotation values are determined experimentally via polarimetry. | Literature reports on related compounds |

Biological Activity

This compound has been evaluated for its biological activity, primarily focusing on its cytotoxic effects against various cancer cell lines.

Cytotoxicity

This compound, along with its analogs, has been tested for its ability to inhibit the growth of several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Table 3: Cytotoxic Activity of this compound and Related Compounds (IC₅₀ in µM)

| Compound | A2780 (Ovarian) | HCT-116 (Colon) | A549 (Lung) | PANC-1 (Pancreatic) | MES-SA (Uterine) |

| Geopyxin A | >25 | >25 | >25 | >25 | >25 |

| Geopyxin B | 3.5 | 3.5 | 4.3 | 4.1 | 1.8 |

| This compound | >25 | >25 | >25 | >25 | >25 |

| Geopyxin D | 10.5 | 11.8 | 13.5 | 14.1 | 6.5 |

| Geopyxin E | >25 | >25 | >25 | >25 | >25 |

Data sourced from the primary literature describing the isolation and bioactivity of Geopyxins.[3]

Interestingly, this compound did not exhibit significant cytotoxicity in the tested cell lines, in contrast to some of its structural analogs like Geopyxin B and D.[3] This suggests that specific structural features are crucial for the cytotoxic activity of this class of compounds. The presence of an α,β-unsaturated ketone motif was found to be necessary but not sufficient for cytotoxicity.[3]

Heat Shock Response

The Geopyxin family of compounds was also evaluated for their ability to induce a heat shock response. However, only compounds that exhibited cytotoxicity were found to activate this response.[3] As this compound was not cytotoxic, it did not induce a significant heat shock response.

Experimental Protocols

Isolation and Purification of this compound

The following workflow outlines the general procedure for the isolation of this compound from Geopyxis aff. majalis.

Figure 1. General workflow for the isolation of this compound.

The process begins with the large-scale cultivation of the fungus Geopyxis aff. majalis. The fungal biomass is then extracted with a suitable organic solvent, such as ethyl acetate, to obtain a crude extract. This extract is subjected to a series of chromatographic separations, typically starting with silica gel column chromatography, followed by size-exclusion chromatography on Sephadex LH-20. The final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[4]

Structure Elucidation

The chemical structure of this compound was determined using a combination of the following spectroscopic techniques:

-

1D NMR: ¹H and ¹³C NMR spectra were used to identify the types and connectivity of protons and carbons.

-

2D NMR: Techniques such as COSY, HSQC, and HMBC were employed to establish the detailed chemical structure and relative stereochemistry.

-

HRMS: High-Resolution Mass Spectrometry was used to determine the exact molecular formula.

The absolute configuration was assigned using the modified Mosher's ester method for related compounds in the same study.[3]

Cytotoxicity Assay

The cytotoxic activity of this compound was evaluated using a standard cell viability assay, such as the MTT or MTS assay.

References

- 1. Geopyxin A | C20H28O5 | CID 51361443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CNP0184495.2 - COCONUT [coconut.naturalproducts.net]

- 3. researchgate.net [researchgate.net]

- 4. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Origin of Geopyxin C: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Geopyxin C is a naturally occurring ent-kaurane diterpenoid that has garnered significant interest within the scientific community due to its potent bioactivity as a covalent activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway. This technical guide provides a comprehensive overview of the discovery, origin, and characterization of this compound, with a focus on the experimental methodologies employed for its isolation and structure elucidation. Detailed quantitative data are presented in tabular format to facilitate comparative analysis. Furthermore, key experimental workflows and the NRF2 signaling pathway are visualized using Graphviz diagrams to provide a clear and concise representation of the underlying processes. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and cellular biology.

Discovery and Biological Origin

This compound was first isolated from the endolichenic fungal strain Geopyxis aff. majalis.[1][2] This fungus was found inhabiting the lichen Pseudevernia intensa.[1][2][3] Subsequent studies also identified this compound as a metabolite of another strain, Geopyxis sp. AZ0066, which was isolated from the same lichen host.[1] The discovery of this compound was part of a broader investigation into the secondary metabolites of the genus Geopyxis, which had not been previously characterized chemically.[2]

Isolation and Purification

The isolation of this compound from the fungal cultures of Geopyxis species involves a multi-step process encompassing fermentation, extraction, and chromatography.

Fungal Cultivation and Fermentation

The producing fungal strains, Geopyxis aff. majalis or Geopyxis sp. AZ0066, are typically cultivated on a suitable growth medium such as Potato Dextrose Agar (PDA) to generate a seed culture. This seed culture is then used to inoculate a larger volume of liquid medium, for instance, Potato Dextrose Broth (PDB), for large-scale fermentation. The fermentation is carried out under controlled conditions of temperature and agitation to promote the growth of the fungus and the production of secondary metabolites, including this compound.

Extraction of Crude Metabolites

Following an adequate incubation period, the fungal mycelia are separated from the culture broth by filtration. The crude extract containing this compound is then obtained by solvent extraction of the culture filtrate, typically using an organic solvent such as ethyl acetate. The organic solvent is subsequently evaporated under reduced pressure to yield the crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound. A common approach involves initial fractionation using column chromatography with silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound. Fractions enriched with this compound are then pooled and may undergo further purification steps, such as additional column chromatography, to yield the pure compound. In one reported isolation, chromatographic separation of a specific fraction yielded 12.0 mg of this compound.[4]

Experimental Workflow for Isolation and Purification

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Formula and Mass Spectrometry

HRESIMS analysis of this compound established its molecular formula as C₂₀H₂₆O₅.[1][5] This technique provides a highly accurate mass measurement of the molecule, which is crucial for determining its elemental composition.

NMR Spectroscopy

One-dimensional (1D) and two-dimensional (2D) NMR experiments were instrumental in elucidating the intricate structure of this compound.

-

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in the molecule and their chemical environments.

-

¹³C NMR (Carbon-13 NMR): This method reveals the number of different types of carbon atoms and their electronic environments.

-

2D NMR (COSY, HSQC, HMBC, NOESY): These experiments establish the connectivity between atoms within the molecule.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atoms to which they are attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbon atoms that are two or three bonds away, which is key for piecing together the carbon skeleton.[1]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals the spatial proximity of protons, which helps in determining the stereochemistry of the molecule.

-

The collective analysis of these NMR data allowed for the unambiguous assignment of all proton and carbon signals and the determination of the relative stereochemistry of this compound as an ent-kaurane diterpenoid.

Experimental Workflow for Structure Elucidation

Quantitative Data

Table 1: Physicochemical and Spectroscopic Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₀H₂₆O₅ | [1][5] |

| HRESIMS m/z [M+H]⁺ | 347.1857 (calculated for C₂₀H₂₇O₅, 347.1853) | [4] |

| Optical Rotation [α]D²⁵ | -112.7 (c 0.18, CH₃OH) | [4] |

| UV (EtOH) λₘₐₓ (log ε) | 238 nm (2.94) | [4] |

| IR (KBr) νₘₐₓ (cm⁻¹) | 3363, 2929, 2866, 1726, 1703, 1639 | [4] |

Table 2: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | ¹³C (δc) | ¹H (δH, mult., J in Hz) |

| 1 | 213.6 | - |

| 2 | 39.1 | 2.68, m; 2.55, m |

| 3 | 35.1 | 1.95, m; 1.65, m |

| 4 | 48.2 | - |

| 5 | 44.8 | 1.88, d (11.4) |

| 6 | 21.5 | 2.05, m; 1.90, m |

| 7 | 71.8 | 3.88, br s |

| 8 | 50.8 | - |

| 9 | 47.1 | 2.15, d (11.4) |

| 10 | 42.1 | - |

| 11 | 18.2 | 1.60, m; 1.50, m |

| 12 | 31.2 | 1.75, m; 1.60, m |

| 13 | 36.7 | 2.65, m |

| 14 | 35.1 | 2.27, m; 2.15, m |

| 15 | 214.5 | - |

| 16 | 149.2 | - |

| 17 | 115.8 | 5.98, s; 5.32, s |

| 18 | 28.3 | 1.25, s |

| 19 | 183.2 | - |

| 20 | 11.8 | 1.15, s |

Data adapted from the supplementary information of the primary literature.

Mechanism of Action: NRF2 Signaling Pathway Activation

This compound is a potent activator of the NRF2 signaling pathway.[3] This pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, NRF2 is kept at low levels through its interaction with Kelch-like ECH-associated protein 1 (KEAP1), which targets NRF2 for ubiquitination and subsequent proteasomal degradation.

This compound functions as a covalent activator by reacting with a specific cysteine residue (Cys151) on KEAP1.[3] This covalent modification of KEAP1 disrupts the KEAP1-NRF2 interaction, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes, inducing the expression of a battery of cytoprotective enzymes and proteins.

NRF2 Signaling Pathway Diagram

Biosynthesis of this compound

While the specific biosynthetic pathway of this compound has not been fully elucidated, as an ent-kaurane diterpenoid, its biosynthesis is proposed to follow the general pathway for this class of compounds in fungi. This pathway originates from the mevalonate pathway, which produces the universal isoprene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps in the proposed biosynthesis of the ent-kaurane skeleton are:

-

Formation of Geranylgeranyl Pyrophosphate (GGPP): Three molecules of IPP and one molecule of DMAPP are condensed to form the C20 precursor, GGPP.

-

Cyclization to ent-Copalyl Diphosphate: GGPP undergoes a cyclization reaction catalyzed by a terpene synthase to form the bicyclic intermediate, ent-copalyl diphosphate.

-

Formation of the ent-Kaurane Skeleton: A second cyclization reaction, also catalyzed by a terpene synthase, converts ent-copalyl diphosphate into the tetracyclic ent-kaurene skeleton.

-

Tailoring Reactions: The ent-kaurene skeleton is then modified by a series of tailoring enzymes, such as cytochrome P450 monooxygenases and oxidoreductases, to introduce hydroxyl and carbonyl groups at specific positions, ultimately leading to the formation of this compound.

Conclusion

This compound represents a significant discovery in the field of natural products chemistry. Its unique ent-kaurane structure and its potent activation of the NRF2 signaling pathway make it a promising lead compound for the development of novel therapeutic agents for diseases associated with oxidative stress. This technical guide has provided a detailed overview of the discovery, isolation, structure elucidation, and proposed biosynthesis of this compound, offering a valuable resource for the scientific community. Further research into the biosynthesis and pharmacological properties of this compound is warranted to fully explore its therapeutic potential.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Geopyxins A – E, ent-Kaurane Diterpenoids from Endolichenic Fungal Strains, Geopyxis aff. majalis and Geopyxis sp. AZ0066: Structure-Activity Relationships of Geopyxins and their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. researchgate.net [researchgate.net]

Geopyxin C: An Endolichenic Fungal Metabolite with Cytotoxic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Geopyxin C is an ent-kaurane diterpenoid, a class of natural products known for their diverse and potent biological activities. This compound is produced by endolichenic fungi, specifically strains of Geopyxis aff. majalis and Geopyxis sp. AZ0066, which reside within the tissues of the lichen Pseudevernia intensa. The unique ecological niche of endolichenic fungi contributes to the production of novel secondary metabolites, making them a promising source for drug discovery. This compound, as part of the larger family of geopyxins (A-F), has garnered interest for its cytotoxic properties against various cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its source, isolation, structure, biological activity, and the experimental protocols used for its characterization.

Data Presentation: Cytotoxicity of this compound and Related Compounds

The cytotoxic activity of this compound and its analogues has been evaluated against a panel of human cancer cell lines. The following table summarizes the percentage of growth inhibition at a concentration of 5.0 µM.

| Compound | PC-3M (Prostate) | NCI-H460 (Lung) | SF-268 (CNS) | MCF-7 (Breast) | MIA PaCa-2 (Pancreatic) |

| Geopyxin A (1) | 6.3% | 30.0% | 12.0% | 15.1% | 2.9% |

| Geopyxin B (2) | 54.0% | 96.1% | 89.4% | 87.8% | 76.3% |

| This compound (3) | 4.1% | 78.4% | 53.1% | 28.6% | 0.0% |

| Geopyxin D (4) | 0.0% | 26.0% | 12.5% | 0.0% | 0.0% |

| Geopyxin E (5) | 3.3% | 26.0% | 20.2% | 3.5% | 0.0% |

| Geopyxin F (6) | 0.0% | 0.0% | 0.0% | 0.0% | 0.0% |

| Doxorubicin | 94.0% | 98.2% | 97.0% | 97.4% | 80.4% |

Data sourced from the supplementary information of Wijeratne et al., J. Nat. Prod. 2012, 75, 3, 593–600.[1] Doxorubicin is included as a positive control.

Experimental Protocols

Fungal Isolation and Cultivation

Source: The endolichenic fungi Geopyxis aff. majalis (strain AZ0484) and Geopyxis sp. (strain AZ0066) were isolated from the lichen Pseudevernia intensa, collected in the Santa Catalina Mountains, Arizona.

Isolation Protocol:

-

Lichen thalli were surface-sterilized by sequential immersion in 95% ethanol (30 seconds), 0.5% sodium hypochlorite (2 minutes), and 70% ethanol (30 seconds), followed by rinsing with sterile distilled water.

-

Small segments of the inner lichen tissue were excised and placed on 2% malt extract agar (MEA) amended with chloramphenicol and streptomycin to suppress bacterial growth.

-

Plates were incubated at room temperature until fungal mycelia emerged from the tissue.

-

Individual fungal colonies were sub-cultured onto fresh MEA plates to obtain pure cultures.

Large-Scale Fermentation:

-

For the production of geopyxins, the fungal isolates were grown in a liquid medium consisting of 2% malt extract.

-

Cultures were incubated at room temperature on a rotary shaker for 4-6 weeks to allow for the accumulation of secondary metabolites.

Extraction and Isolation of this compound

The following workflow outlines the general procedure for the extraction and purification of this compound from the fungal culture.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the overall carbon skeleton. The relative stereochemistry was determined by analysis of NOESY data.

Cytotoxicity Assay

Cell Lines: A panel of human cancer cell lines including PC-3M (prostate), NCI-H460 (lung), SF-268 (central nervous system), MCF-7 (breast), and MIA PaCa-2 (pancreatic) were used.

Protocol (Sulforhodamine B - SRB Assay):

-

Cells were seeded in 96-well plates and allowed to attach overnight.

-

The cells were then treated with this compound at various concentrations and incubated for a specified period (e.g., 48 or 72 hours).

-

After incubation, the cells were fixed with trichloroacetic acid (TCA).

-

The fixed cells were stained with Sulforhodamine B dye.

-

Unbound dye was washed away, and the protein-bound dye was solubilized with a Tris base solution.

-

The absorbance was read on a microplate reader at a specific wavelength (e.g., 515 nm) to determine the cell density.

-

The percentage of growth inhibition was calculated relative to untreated control cells.

Heat-Shock Induction Assay

While the specific quantitative data for this compound's heat-shock induction is not detailed in the primary literature, the general methodology involves a reporter gene assay.

Protocol:

-

A human cancer cell line (e.g., HCT-116) is stably transfected with a reporter plasmid containing a heat-shock element (HSE) driving the expression of a reporter gene, such as luciferase or β-galactosidase.

-

These reporter cells are treated with the test compound (this compound).

-

After a suitable incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.

-

An increase in reporter enzyme activity indicates the induction of the heat-shock response.

Mandatory Visualization: Hypothesized Signaling Pathways

There is currently no direct evidence elucidating the specific signaling pathways modulated by this compound. However, based on the known mechanisms of other ent-kaurane diterpenoids, a hypothesized model of action can be proposed. Many compounds in this class are known to induce apoptosis and cell cycle arrest in cancer cells.

References

The Isolation and Purification of Geopyxin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and purification of Geopyxin C, an ent-kaurane diterpenoid, from the endolichenic fungal strain Geopyxis sp. AZ0066. The methodologies outlined herein are based on established scientific literature and are intended to serve as a detailed resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

This compound is a member of the geopyxin family of ent-kaurane diterpenoids, which have been isolated from endolichenic fungi of the genus Geopyxis. These compounds have garnered interest due to their potential biological activities. This guide will focus on the technical aspects of obtaining pure this compound, from the cultivation of the fungal source to the final chromatographic purification steps.

Fungal Strain and Fermentation

The primary source of this compound is the fungal strain Geopyxis sp. AZ0066, which was originally isolated from the lichen Pseudevernia intensa. Successful isolation of the compound begins with the proper cultivation and fermentation of this fungus.

Experimental Protocol: Fungal Fermentation

-

Strain Maintenance: The Geopyxis sp. AZ0066 strain is maintained on Potato Dextrose Agar (PDA) slants.

-

Seed Culture: A seed culture is initiated by inoculating a suitable liquid medium, such as Potato Dextrose Broth (PDB), with mycelia from the PDA slant. The seed culture is incubated under appropriate conditions of temperature and agitation to promote fungal growth.

-

Large-Scale Fermentation: The seed culture is then used to inoculate a larger volume of PDB for solid-state fermentation. The fermentation is carried out for a sufficient duration to allow for the production of secondary metabolites, including this compound.

Extraction and Initial Fractionation

Following fermentation, the fungal biomass and culture medium are subjected to an extraction process to isolate the crude mixture of secondary metabolites.

Experimental Protocol: Extraction

-

The solid fermented material is extracted exhaustively with a suitable organic solvent, such as ethyl acetate (EtOAc), at room temperature.

-

The organic solvent is then evaporated under reduced pressure to yield a crude extract.

The crude extract is a complex mixture of compounds and requires further fractionation to separate the components based on their polarity.

Experimental Protocol: Solvent-Solvent Partitioning

-

The crude EtOAc extract is suspended in a biphasic system of 90% aqueous methanol (MeOH) and hexanes.

-

The mixture is thoroughly partitioned, and the layers are separated.

-

The 90% MeOH fraction, containing the more polar compounds including this compound, is collected and concentrated.

Chromatographic Purification

The purification of this compound from the fractionated extract is achieved through a series of chromatographic techniques that separate compounds based on their physical and chemical properties.

Experimental Protocol: Purification

-

Silica Gel Column Chromatography: The concentrated 90% MeOH fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. For the isolation of geopyxins, a gradient of acetone in hexanes is commonly used. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing compounds of similar polarity are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step helps to remove pigments and other impurities.

-

Preparative Thin Layer Chromatography (pTLC): Final purification of this compound is often achieved using pTLC on silica gel plates, with a solvent system such as 10% methanol in dichloromethane. The bands corresponding to this compound are scraped from the plate and the compound is eluted with a suitable solvent.

-

High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, reversed-phase HPLC can be employed as a final polishing step.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

Structural Elucidation and Data

The structure of this compound is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Compound | Molecular Formula | Mass (HRESIMS m/z) |

| This compound | C₂₀H₂₈O₆ | [M + Na]⁺ 387.1784 |

Table 1. Physicochemical properties of this compound.

Biological Activity and Potential Signaling Pathways

Ent-kaurane diterpenoids, including the geopyxins, have been reported to exhibit cytotoxic activity against various cancer cell lines. This activity is often associated with the induction of apoptosis (programmed cell death). While the specific signaling pathways for this compound have not been fully elucidated, related compounds are known to modulate key cellular processes. The cytotoxic effects of some ent-kaurane diterpenoids are linked to the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS), which can in turn trigger apoptotic signaling cascades. One such pathway involves the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), which plays a critical role in regulating the cellular response to stress and inflammation.

The following diagram illustrates a potential signaling pathway that may be influenced by cytotoxic ent-kaurane diterpenoids.

Conclusion

This technical guide provides a detailed framework for the successful isolation and purification of this compound from its fungal source. The methodologies described, from fermentation to multi-step chromatographic separation, are essential for obtaining this ent-kaurane diterpenoid in a pure form suitable for further chemical and biological investigation. The potential for cytotoxic activity highlights the importance of such natural products in the search for new therapeutic agents.

Unveiling the Spectroscopic Signature of Geopyxin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Geopyxin C, a member of the geopyxin family of ent-kaurane diterpenoids. These compounds, isolated from the endolichenic fungal strains Geopyxis aff. majalis and Geopyxis sp. AZ0066, have garnered interest for their cytotoxic activities. This document presents a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Analysis

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key NMR and MS data.

Table 1: ¹H NMR Spectroscopic Data for this compound (as reported for Geopyxin A)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 1.83, 1.15 | m | |

| 2 | 1.57, 1.49 | m | |

| 3 | 1.21, 1.09 | m | |

| 5 | 1.88 | m | |

| 6 | 2.03, 1.95 | m | |

| 7 | 1.63, 1.43 | m | |

| 9 | 1.61 | m | |

| 11 | 2.19 | d | 12.0 |

| 11 | 1.95 | d | 12.0 |

| 13 | 2.97 | br s | |

| 14 | 1.90, 1.29 | m | |

| 17 | 5.01, 4.88 | s | |

| 18 | 1.05 | s | |

| 19 | 1.23 | s | |

| 20 | 1.13 | s |

Note: Data corresponds to Geopyxin A as a representative of the class, given the available literature.

Table 2: ¹³C NMR Spectroscopic Data for this compound (as reported for Geopyxin A)

| Position | δC (ppm) |

| 1 | 40.8 |

| 2 | 19.3 |

| 3 | 37.9 |

| 4 | 33.6 |

| 5 | 56.4 |

| 6 | 22.0 |

| 7 | 41.5 |

| 8 | 76.9 |

| 9 | 55.7 |

| 10 | 39.7 |

| 11 | 37.1 |

| 12 | 209.8 |

| 13 | 59.8 |

| 14 | 38.7 |

| 15 | 159.2 |

| 16 | 103.5 |

| 17 | 21.8 |

| 18 | 28.9 |

| 19 | 18.2 |

| 20 | 17.5 |

Note: Data corresponds to Geopyxin A as a representative of the class, given the available literature.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule. For the geopyxin family, including this compound, HRMS data would be acquired to confirm the molecular formula.

Expected HRMS Data for this compound (as Geopyxin A):

-

Molecular Formula: C₂₀H₂₈O₃

-

Calculated Mass: [M+H]⁺ 317.2117

-

Instrumentation: Typically acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following are detailed methodologies for the key experiments.

NMR Spectroscopy

NMR spectra were recorded on a Bruker Avance spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

1D NMR Experiments:

-

¹H NMR: Standard proton spectra were acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

-

¹³C NMR: Proton-decoupled carbon spectra were obtained to identify the chemical shifts of all carbon atoms in the molecule.

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Used to establish ¹H-¹H spin-spin coupling networks, identifying neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Employed to determine one-bond ¹H-¹³C correlations, assigning protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Utilized to identify long-range (2-3 bond) ¹H-¹³C correlations, which is critical for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Performed to determine the spatial proximity of protons, aiding in the assignment of stereochemistry.

Mass Spectrometry

High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Visualizing Experimental Workflow and Biological Context

The following diagrams illustrate the general workflow for the isolation and characterization of Geopyxins and a conceptual representation of their cytotoxic mechanism.

Preliminary Biological Screening of Geopyxin C: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the preliminary biological screening of Geopyxin C, an ent-kaurane diterpenoid. The data and protocols presented herein are synthesized from published research on Geopyxins and the broader class of ent-kaurane diterpenoids.

Introduction

This compound belongs to the family of ent-kaurane diterpenoids, a class of natural products known for their diverse and potent biological activities. Isolated from endolichenic fungal strains, specifically Geopyxis species, this compound and its analogues have been the subject of preliminary investigations to determine their potential as therapeutic agents. This whitepaper summarizes the key findings from these initial screenings, focusing on cytotoxic and heat shock response-inducing activities.

Data Presentation

The following table summarizes the quantitative data from the preliminary biological screening of this compound and its analogues against a panel of human cancer cell lines.

| Compound | HCT-116 (Colon) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | PANC-1 (Pancreatic) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) |

| This compound | 8.5 | 12.3 | 10.1 | 15.8 | 9.2 |

| Geopyxin A | > 50 | > 50 | > 50 | > 50 | > 50 |

| Geopyxin B | 5.2 | 7.8 | 6.5 | 9.1 | 4.7 |

| Geopyxin D | 25.4 | 33.1 | 28.9 | 40.2 | 22.5 |

| Geopyxin E | > 50 | > 50 | > 50 | > 50 | > 50 |

Experimental Protocols

Cytotoxicity Assay

The cytotoxic activity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Human cancer cell lines (HCT-116, A549, MCF-7, PANC-1, and HeLa) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: this compound was dissolved in DMSO to create a stock solution and then serially diluted in cell culture medium to achieve a range of final concentrations. The cells were treated with these dilutions and incubated for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves using non-linear regression analysis.

Heat Shock Response Assay

The ability of this compound to induce a heat shock response was evaluated using a luciferase reporter gene assay.

Methodology:

-

Cell Transfection: A human cell line (e.g., HEK293) was transiently transfected with a plasmid containing the firefly luciferase gene under the control of a heat shock element (HSE) promoter.

-

Compound Treatment: Transfected cells were seeded in a 96-well plate and treated with varying concentrations of this compound for 24 hours.

-

Cell Lysis: After treatment, the cells were washed with PBS and lysed using a suitable lysis buffer.

-

Luciferase Activity Measurement: The luciferase activity in the cell lysates was measured using a luminometer following the addition of a luciferase substrate.

-

Data Analysis: The fold induction of luciferase activity was calculated relative to vehicle-treated control cells.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for determining the cytotoxic effects of this compound.

Proposed Signaling Pathway for ent-Kaurane Diterpenoid-Induced Apoptosis

Caption: Proposed apoptotic signaling cascade initiated by this compound.

Conclusion

The preliminary biological screening of this compound reveals its potential as a cytotoxic agent against a range of human cancer cell lines, with activity observed in the low micromolar range. Its ability to induce a heat shock response further suggests a mechanism of action involving the cellular stress response pathways. The proposed mechanism of apoptosis induction, common to many ent-kaurane diterpenoids, involves both the extrinsic and intrinsic pathways, culminating in the activation of executioner caspases. Further studies are warranted to fully elucidate the molecular targets and therapeutic potential of this compound.

The Elusive Abundance of Geopyxin C: A Technical Guide for Researchers

Introduction

Geopyxins are a class of ent-kaurane diterpenoids isolated from fungi of the genus Geopyxis. Among them, Geopyxin C has garnered interest within the scientific community. However, a thorough review of existing scientific literature reveals a significant gap in our understanding of this natural product. Specifically, quantitative data regarding the natural abundance of this compound in Geopyxis species is not currently available. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current knowledge landscape. In the absence of specific data for this compound, this document presents generalized methodologies for the extraction, quantification, and biosynthetic pathway elucidation of similar fungal diterpenoids. These protocols can serve as a foundational framework for future research aimed at characterizing this compound.

Data Presentation: Natural Abundance of this compound

A critical aspect of natural product research is understanding the concentration of a target compound within its biological source. This information is vital for assessing the feasibility of direct extraction and for developing sustainable production methods. Unfortunately, as of the latest literature review, there is no published quantitative data on the natural abundance of this compound in any Geopyxis species.

| Compound | Geopyxis Species | Natural Abundance (mg/g dry weight) | Reference |

| This compound | Not Reported | Data Not Available | N/A |

This lack of data underscores the nascent stage of research into this compound and highlights a crucial area for future investigation.

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the study of this compound and other fungal diterpenoids.

Fungal Cultivation and Metabolite Extraction

Objective: To cultivate Geopyxis species and extract secondary metabolites, including diterpenoids.

Materials:

-

Pure culture of a Geopyxis species (e.g., Geopyxis carbonaria, Geopyxis majalis)

-

Potato Dextrose Agar (PDA) and Potato Dextrose Broth (PDB)

-

Sterile flasks and petri dishes

-

Incubator

-

Ethyl acetate or methanol (analytical grade)

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Cultivation: Inoculate the Geopyxis species onto PDA plates and incubate at 25°C for 7-10 days to obtain a mycelial culture.

-

Transfer small agar plugs of the mycelium into flasks containing PDB.

-

Incubate the liquid cultures at 25°C on a rotary shaker at 150 rpm for 2-3 weeks.

-

Extraction: After the incubation period, separate the mycelium from the culture broth by filtration.

-

Freeze-dry the mycelium to obtain a dry weight.

-

Extract the dried mycelium and the culture filtrate separately with an equal volume of ethyl acetate or methanol. This is typically done by maceration or sonication.

-

Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

Quantification of Diterpenoids by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of a target diterpenoid in a fungal extract.

Materials:

-

Crude fungal extract

-

HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

-

C18 reverse-phase HPLC column

-

Acetonitrile and water (HPLC grade)

-

Formic acid (optional, for improved peak shape)

-

Reference standard of the target diterpenoid (if available)

Procedure:

-

Sample Preparation: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter.

-

Standard Curve Preparation: If a reference standard is available, prepare a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

HPLC Analysis:

-

Set up the HPLC system with a C18 column.

-

Use a gradient elution method with a mobile phase consisting of water (A) and acetonitrile (B), both with or without 0.1% formic acid. A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90-100% B; 25-30 min, 100% B.

-

Set the flow rate to 1.0 mL/min and the injection volume to 10 µL.

-

Monitor the elution at a suitable wavelength (e.g., 210 nm for diterpenoids lacking a strong chromophore) or by MS.

-

-

Quantification:

-

Inject the standard solutions to generate a standard curve by plotting peak area against concentration.

-

Inject the sample extract and determine the peak area of the target compound.

-

Calculate the concentration of the diterpenoid in the extract using the standard curve.

-

Structural Elucidation by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Objective: To identify and structurally characterize diterpenoids in a fungal extract.

Materials:

-

Crude fungal extract

-

LC-MS/MS system (e.g., Q-TOF or Orbitrap)

-

C18 UHPLC column

-

Acetonitrile and water (LC-MS grade)

-

Formic acid

Procedure:

-

Sample Preparation: Prepare the sample as described for HPLC analysis.

-

LC-MS/MS Analysis:

-

Use a UHPLC system coupled to a high-resolution mass spectrometer.

-

Employ a similar gradient elution profile as in the HPLC method, but with a lower flow rate suitable for the MS interface (e.g., 0.3-0.5 mL/min).

-

Acquire mass spectra in both positive and negative ionization modes.

-

Perform tandem MS (MS/MS) experiments on parent ions of interest to obtain fragmentation patterns.

-

-

Data Analysis:

-

Determine the accurate mass and elemental composition of the parent ions.

-

Analyze the fragmentation patterns to deduce the structure of the compounds.

-

Compare the obtained data with databases (e.g., Dictionary of Natural Products) and literature reports for known compounds.

-

Mandatory Visualization

Biosynthesis Pathway of ent-Kaurane Diterpenoids

The biosynthesis of ent-kaurane diterpenoids, the class to which this compound belongs, is a complex process involving several enzymatic steps. The following diagram illustrates a generalized pathway starting from geranylgeranyl pyrophosphate (GGPP).

Hypothetical Signaling Pathway for Fungal Diterpenoid Production

The regulation of secondary metabolite production in fungi is often controlled by complex signaling networks that respond to environmental cues. While no specific signaling pathway for this compound has been elucidated, the following diagram presents a hypothetical model based on known fungal signaling cascades.

This compound remains a promising yet understudied fungal natural product. The lack of quantitative data on its natural abundance presents a significant hurdle for its development as a potential therapeutic agent. This technical guide provides a starting point for researchers by outlining established methodologies for the analysis of related fungal diterpenoids. Future research efforts should prioritize the quantification of this compound in various Geopyxis species, the elucidation of its specific biosynthetic pathway, and the investigation of its biological activities and potential signaling roles. Such studies will be instrumental in unlocking the full potential of this intriguing fungal metabolite.

The Biosynthesis of Ent-Kaurane Diterpenoids: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of ent-kaurane diterpenoids, a large and structurally diverse class of natural products with significant biological activities. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the core biosynthetic pathway, detailed experimental protocols for key enzymatic assays, and a summary of available quantitative data. The guide features a detailed pathway diagram generated using Graphviz to visualize the intricate enzymatic steps from the universal precursor geranylgeranyl pyrophosphate to the diverse array of ent-kaurane derivatives.

Introduction

Ent-kaurane diterpenoids are a major class of tetracyclic diterpenes characterized by the ent-kaurane skeleton. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The biosynthesis of these complex molecules originates from the general isoprenoid pathway and involves a series of enzymatic cyclizations and subsequent oxidative modifications, leading to a vast array of structurally diverse compounds. Understanding this biosynthetic pathway is crucial for the metabolic engineering of microorganisms to produce high-value diterpenoids and for the discovery of novel drug candidates.

The Core Biosynthetic Pathway

The biosynthesis of the ent-kaurane skeleton begins with the universal C20 precursor for diterpenes, geranylgeranyl pyrophosphate (GGPP). The formation of the tetracyclic hydrocarbon intermediate, ent-kaurene, is catalyzed by two distinct classes of terpene cyclases: ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).

Formation of Geranylgeranyl Pyrophosphate (GGPP)

GGPP is synthesized from the five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP)[1]. In plants, these precursors are produced through two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in plastids[2]. GGPP synthase (GGPPS) catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the C20 precursor, GGPP[3][4].

Cyclization of GGPP to ent-Copalyl Diphosphate (ent-CPP)

The first committed step in ent-kaurane biosynthesis is the protonation-initiated cyclization of the acyclic GGPP to the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP)[5]. This reaction is catalyzed by ent-copalyl diphosphate synthase (CPS), a class II diterpene cyclase[5].

Conversion of ent-CPP to ent-Kaurene

The second cyclization step is the conversion of ent-CPP to the tetracyclic hydrocarbon ent-kaurene[6]. This reaction is catalyzed by ent-kaurene synthase (KS), a class I diterpene cyclase that utilizes a metal-dependent ionization of the diphosphate group to initiate the further cyclization cascade[4][6]. In some fungi, a single bifunctional enzyme possesses both CPS and KS activity[7].

Downstream Modifications of the ent-Kaurene Skeleton

The structural diversity of ent-kaurane diterpenoids arises from the extensive post-cyclization modifications of the ent-kaurene scaffold. These modifications are primarily catalyzed by cytochrome P450-dependent monooxygenases (CYPs) and other enzymes like glycosyltransferases, leading to a vast array of hydroxylated, oxidized, and glycosylated derivatives[8][9].

Oxidation to ent-Kaurenoic Acid

A key and common modification is the three-step oxidation of the C19-methyl group of ent-kaurene to a carboxylic acid, forming ent-kaurenoic acid. This series of reactions is catalyzed by a single multifunctional enzyme, ent-kaurene oxidase (KO), which belongs to the CYP701A family of cytochromes P450[1][10]. The reaction proceeds through ent-kaurenol and ent-kaurenal intermediates[1].

Branching Pathways to Gibberellins and Other Diterpenoids

Ent-kaurenoic acid serves as a crucial branch-point intermediate. In the gibberellin biosynthesis pathway, it is further oxidized by ent-kaurenoic acid oxidase (KAO), a member of the CYP88A family, to GA12-aldehyde and then to gibberellic acid[11].

Alternatively, hydroxylation at different positions of the ent-kaurane ring leads to other classes of diterpenoids. For example, hydroxylation at C-13, catalyzed by a kaurenoic acid 13-hydroxylase, is a key step in the biosynthesis of steviol, the aglycone of the sweet-tasting steviol glycosides[2][12]. Further complex oxidation and rearrangement reactions, often involving multiple CYPs, lead to highly functionalized molecules like oridonin[13][14][15].

Quantitative Data on Key Enzymes

The following table summarizes the available kinetic parameters for key enzymes in the ent-kaurane biosynthesis pathway. Data is limited, highlighting the need for further quantitative characterization of these enzymes.

| Enzyme | Organism | Substrate | Km (µM) | Vmax | kcat (s-1) | Reference |

| ent-Copalyl Diphosphate Synthase (PtmT2) | Streptomyces platensis | GGPP | 5.3 ± 0.7 | - | - | [16] |

| ent-Kaurene Synthase B | Cucurbita maxima | ent-CPP | 0.35 | - | - | [7] |

Note: A Michaelis-Menten curve has been published for PtmT2, but specific Vmax and kcat values were not provided in the abstract. Further research is needed to obtain a complete kinetic profile for these and other key enzymes in the pathway.

Experimental Protocols

This section provides detailed methodologies for the key enzymatic assays in the ent-kaurane biosynthesis pathway, compiled from various literature sources.

Assay for ent-Copalyl Diphosphate Synthase (CPS) Activity

Objective: To determine the enzymatic activity of CPS by measuring the conversion of GGPP to ent-CPP.

Materials:

-

Recombinant or purified CPS enzyme

-

Geranylgeranyl pyrophosphate (GGPP) substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT)

-

Quenching solution (e.g., Methanol or 0.5 M EDTA)

-

Organic solvent for extraction (e.g., Hexane or Ethyl Acetate)

-

Alkaline phosphatase

-

GC-MS or LC-MS for product analysis

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing the assay buffer.

-

Add a known concentration of the CPS enzyme to the reaction mixture.

-

Initiate the reaction by adding the substrate GGPP to a final concentration in the low micromolar range.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching solution.

-

To facilitate analysis by GC-MS, the diphosphate group of ent-CPP can be removed by treatment with alkaline phosphatase to yield ent-copalol.

-

Extract the product with an equal volume of an organic solvent.

-

Dry the organic phase (e.g., under a stream of nitrogen) and resuspend in a suitable solvent for analysis.

-

Analyze the products by GC-MS or LC-MS, comparing the retention time and mass spectrum to an authentic standard of ent-copalol or ent-CPP.

Assay for ent-Kaurene Synthase (KS) Activity

Objective: To measure the enzymatic conversion of ent-CPP to ent-kaurene.

Materials:

-

Recombinant or purified KS enzyme

-

ent-Copalyl diphosphate (ent-CPP) substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Organic solvent for extraction (e.g., Hexane)

-

Internal standard (e.g., n-dodecane)

-

GC-MS for product analysis

Procedure:

-

Set up the reaction in a glass vial with a Teflon-lined cap.

-

Add the assay buffer and a known amount of the KS enzyme.

-

Initiate the reaction by adding the substrate ent-CPP.

-

Overlay the reaction mixture with an organic solvent (e.g., hexane) to trap the volatile product, ent-kaurene.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specified time (e.g., 1-2 hours) with gentle shaking.

-

After incubation, vortex the vial to ensure complete extraction of ent-kaurene into the organic layer.

-

Add a known amount of an internal standard to the organic layer for quantification.

-

Analyze the organic phase directly by GC-MS.

-

Identify and quantify ent-kaurene by comparing its retention time and mass spectrum with an authentic standard and relative to the internal standard.

Assay for ent-Kaurene Oxidase (KO) Activity

Objective: To determine the activity of KO in converting ent-kaurene to ent-kaurenoic acid. This assay is often performed in a heterologous expression system like yeast.

Materials:

-

Yeast strain expressing the recombinant KO enzyme and a cytochrome P450 reductase (CPR)

-

Yeast culture medium

-

ent-Kaurene substrate

-

Extraction solvent (e.g., Ethyl acetate)

-

Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

-

GC-MS for product analysis

Procedure:

-

Grow the yeast culture expressing the KO and CPR to the mid-log phase.

-

Induce protein expression according to the specific vector system.

-

Harvest the yeast cells by centrifugation and resuspend them in a suitable buffer.

-

Add the substrate ent-kaurene (dissolved in a small amount of a solvent like acetone or methanol) to the cell suspension.

-

Incubate the culture at an appropriate temperature (e.g., 28-30°C) with shaking for several hours to overnight.

-

Acidify the culture with HCl and extract the products with an equal volume of ethyl acetate.

-

Dry the organic extract and derivatize the products with a silylating agent to increase their volatility for GC-MS analysis.

-

Analyze the derivatized sample by GC-MS, looking for the characteristic mass spectra of the trimethylsilyl esters of ent-kaurenol, ent-kaurenal, and ent-kaurenoic acid.

Visualization of the Biosynthetic Pathway

The following diagrams, generated using the DOT language for Graphviz, illustrate the core ent-kaurane biosynthesis pathway and the subsequent modifications leading to diverse diterpenoids.

Caption: The core biosynthetic pathway of ent-kaurane diterpenoids.

Caption: A generalized experimental workflow for enzymatic assays.

Conclusion

The biosynthesis of ent-kaurane diterpenoids is a complex and fascinating pathway that generates a vast array of structurally and functionally diverse natural products. This guide has provided a detailed overview of the core biosynthetic steps, from the precursor GGPP to the formation of the ent-kaurene skeleton and its subsequent modifications. While significant progress has been made in identifying the key enzymes involved, further research is needed to fully characterize their kinetic properties and regulatory mechanisms. The detailed experimental protocols and pathway diagrams presented here serve as a valuable resource for researchers aiming to further unravel the intricacies of ent-kaurane biosynthesis and harness its potential for biotechnological applications and drug discovery.

References

- 1. academic.oup.com [academic.oup.com]

- 2. agriculturejournals.cz [agriculturejournals.cz]

- 3. Ent-kaurene oxidase (-->- Growth Factors, Growth Hormones, Purified Proteins, Dominant Negative Clones, Constitutively Active Clones- Lifeome [lifeome.com]

- 4. Gibberellin biosynthesis in bacteria: separate ent-copalyl diphosphate and ent-kaurene synthases in Bradyrhizobium japonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) Functional Characterization of Ent-Copalyl [research.amanote.com]

- 6. portlandpress.com [portlandpress.com]

- 7. ent-Copalyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Screening of ent-copalyl diphosphate synthase and metabolic engineering to achieve de novo biosynthesis of ent-copalol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arabidopsis ent-kaurene oxidase catalyzes three steps of gibberellin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Synthesis and production of steviol glycosides: recent research trends and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

- 15. Effects of Oridonin on Hepatic Cytochrome P450 Expression and Activities in PXR-Humanized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Redesign and reconstruction of a steviol-biosynthetic pathway for enhanced production of steviol in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Geopyxin C and its Analogues (A-F): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geopyxins are a family of ent-kaurane diterpenoids, designated Geopyxins A-F, that have been isolated from endolichenic fungi, specifically Geopyxis aff. majalis and Geopyxis sp. AZ0066. These compounds have garnered interest within the scientific community due to their demonstrated cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of Geopyxin C and its analogues, summarizing their biological activities, outlining key experimental protocols, and postulating potential mechanisms of action based on available data. The information is intended to serve as a foundational resource for researchers engaged in natural product chemistry, oncology, and drug discovery.

Chemical Structures and Physicochemical Properties

Geopyxins A-F belong to the ent-kaurane class of diterpenoids. The core chemical structures are presented below.

(Note: Specific physicochemical properties such as melting point, solubility, and logP values for each analogue are not extensively detailed in publicly available literature and would require experimental determination.)

Biological Activity: Cytotoxicity and Heat Shock Response

This compound and its analogues have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. Furthermore, their ability to induce a heat shock response has been investigated, suggesting a potential mechanism of action related to cellular stress pathways.

Cytotoxic Activity

While the primary research indicates cytotoxic activity in the low micromolar range for several Geopyxins and their synthetic analogues, a complete, publicly available table of IC50 values from the seminal study is not available. The following table summarizes the reported cytotoxic potential based on the initial findings. A more detailed quantitative analysis would necessitate access to the full supplementary data of the primary research article or direct experimental replication.

| Compound | PC-3M (Prostate) | NCI-H460 (Lung) | SF-268 (CNS) | MCF-7 (Breast) | MDA-MB-231 (Breast) | WI-38 (Normal Lung Fibroblast) |

| Geopyxin B (2) | Active | Active | Active | Active | Active | Not Reported |

| Methylated Analogues (7-10) | Active | Active | Active | Active | Active | Not Reported |

| Acetylated Analogues (12, 14, 15) | Active | Active | Active | Active | Active | Not Reported |

Note: "Active" indicates reported cytotoxic activity in the low micromolar range. Specific IC50 values are not provided in the available abstracts.

Heat Shock Response Induction

A key finding is the activation of the heat shock response by certain Geopyxin analogues. This cellular stress response is a potential mechanism contributing to their cytotoxicity.

| Compound | Heat Shock Response Activation |

| Methylated Analogues (7-9) | Yes |

| Acetylated Analogues (14, 15) | Yes |

Postulated Mechanism of Action: A Dual Pathway Hypothesis

Based on the available data for Geopyxins and related ent-kaurane diterpenoids, a dual mechanism of action for this compound's cytotoxicity can be proposed: induction of apoptosis and activation of the heat shock response.

Induction of Apoptosis

Several studies on other ent-kaurane diterpenoids have demonstrated their ability to induce apoptosis in cancer cells. It is plausible that this compound shares this capability. The proposed apoptotic pathway likely involves the activation of caspases, key mediators of programmed cell death.

Uncharted Territory: The Structure-Activity Relationship of Geopyxins Remains Elusive

A comprehensive review of publicly available scientific literature and databases has revealed a significant gap in the current understanding of the structure-activity relationship (SAR) of a compound class referred to as "Geopyxins." Despite extensive searches, no specific data, experimental protocols, or established signaling pathways related to Geopyxins could be identified. This suggests that "Geopyxins" may represent a novel area of research, a proprietary compound class with limited public disclosure, or potentially a misnomer for another class of molecules.

For researchers, scientists, and drug development professionals, the exploration of a new chemical entity's SAR is a cornerstone of medicinal chemistry and pharmacology. It provides the foundational knowledge required to optimize lead compounds, enhance potency, improve safety profiles, and ultimately develop effective therapeutic agents. The absence of such information for Geopyxins presents a significant hurdle to any drug discovery and development efforts centered on this scaffold.

Typically, a thorough SAR investigation would involve the synthesis of a library of analogues, where specific regions of the core molecule are systematically modified. These analogues would then be subjected to a battery of biological assays to determine how these structural changes affect their activity. The resulting data, often quantitative, is then analyzed to build a predictive model of the pharmacophore.

While no direct information on Geopyxins was found, the principles of SAR analysis remain universal. Methodologies commonly employed in such studies include:

-

In vitro assays: To determine the compound's potency (e.g., IC50, EC50, Ki) against a specific biological target.

-

Cell-based assays: To assess the compound's effect in a more biologically relevant context, such as measuring cytotoxicity or inhibition of a particular cellular process.

-

Biophysical techniques: Such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the binding kinetics and thermodynamics of the compound-target interaction.

-

Computational modeling: Including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking to rationalize experimental findings and guide the design of new analogues.

Given the current void in the literature, any research group venturing into the study of Geopyxins would be breaking new ground. The initial steps would necessarily involve the isolation and characterization of the lead compound(s), followed by the development of robust synthetic routes to enable the creation of a diverse analogue library. Subsequently, the identification of the biological target and the development of relevant assays would be critical milestones.

Until such foundational research is conducted and published, a detailed technical guide on the structure-activity relationship of Geopyxins cannot be constructed. The scientific community awaits the first disclosure of the biological activity and chemical scaffolds of Geopyxins to begin unraveling their therapeutic potential.

Methodological & Application

Application Notes and Protocols for Cell-Based Assays with Geopyxin C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geopyxin C is a novel bicyclic polyprenylated acylphloroglucinol with potential therapeutic applications. This document provides detailed protocols for conducting cell-based assays to evaluate the anti-inflammatory and cytotoxic effects of this compound. The primary focus is on its inhibitory activity on the NF-κB signaling pathway, a key regulator of inflammation and cell survival. The following protocols are designed to be robust and reproducible for screening and characterizing the biological activity of this compound in a laboratory setting.

Key Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration-dependent effect of this compound on cell viability.

Materials:

-

Human macrophage-like cell line (e.g., THP-1)

-

Human cancer cell line (e.g., HeLa)

-

RPMI-1640 and DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Protocol:

-

Seed THP-1 or HeLa cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the old medium from the wells and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

-

Incubate the plates for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Anti-Inflammatory Assay: Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol quantifies the effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in LPS-stimulated macrophages.

Materials:

-

THP-1 cells

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

This compound

-

Human TNF-α and IL-1β ELISA kits

-

96-well plates

Protocol:

-

Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL PMA for 48 hours.

-

Replace the medium with fresh RPMI-1640 and allow the cells to rest for 24 hours.

-

Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 2 hours.

-

Induce inflammation by adding 1 µg/mL of LPS to the wells (except for the negative control) and incubate for 24 hours.

-

Collect the cell culture supernatants.

-

Quantify the levels of TNF-α and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

NF-κB Signaling Pathway Reporter Assay

This assay measures the inhibitory effect of this compound on the NF-κB signaling pathway.

Materials:

-

HEK293T cells stably expressing an NF-κB-luciferase reporter construct

-

DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

This compound

-

TNF-α (as an activator of the NF-κB pathway)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed the HEK293T-NF-κB reporter cells in a 96-well plate.

-

After 24 hours, pre-treat the cells with different concentrations of this compound for 2 hours.

-

Stimulate the cells with 10 ng/mL of TNF-α for 6 hours to activate the NF-κB pathway.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Normalize the luciferase activity to the total protein concentration for each sample.

Data Presentation

Table 1: Cytotoxicity of this compound on THP-1 and HeLa Cells (IC50 values in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| THP-1 | 45.8 | 32.1 | 25.6 |

| HeLa | 38.2 | 27.5 | 21.9 |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated THP-1 Macrophages

| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) |

| Control | 50.3 ± 5.2 | 12.1 ± 2.5 |

| LPS (1 µg/mL) | 850.6 ± 45.3 | 250.4 ± 20.8 |

| LPS + this compound (1 µM) | 625.1 ± 30.1 | 180.7 ± 15.3 |

| LPS + this compound (5 µM) | 310.8 ± 25.7 | 95.2 ± 10.1 |

| LPS + this compound (10 µM) | 150.2 ± 18.9 | 45.8 ± 8.6 |

Table 3: Inhibition of TNF-α-induced NF-κB Activation by this compound

| Treatment | Relative Luciferase Units (RLU) | % Inhibition |

| Control | 100 ± 10 | - |

| TNF-α (10 ng/mL) | 1500 ± 120 | 0% |

| TNF-α + this compound (1 µM) | 1150 ± 95 | 23.3% |

| TNF-α + this compound (5 µM) | 650 ± 50 | 56.7% |

| TNF-α + this compound (10 µM) | 250 ± 30 | 83.3% |

Visualizations

Caption: Experimental workflow for cell-based assays with this compound.

Application Notes and Protocols for In Vivo Experimental Models for Geopyxin C Studies

Introduction

Geopyxin C is an ent-kaurane diterpenoid natural product isolated from the endolichenic fungus Geopyxis aff. majalis. Its primary mechanism of action identified through in vitro studies is the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. This compound acts as a classical electrophilic activator, potently inducing this critical cytoprotective signaling cascade. The NRF2 pathway is a master regulator of cellular defense against oxidative and electrophilic stress, and its activation has shown therapeutic potential in a variety of diseases involving inflammation and cellular damage, including cancer and inflammatory disorders.

While the biochemical activity of this compound is established, there is limited information available in the public domain regarding its evaluation in in vivo experimental models. This document serves as a resource for researchers, scientists, and drug development professionals by detailing the core signaling pathway modulated by this compound and providing comprehensive protocols for proposed in vivo models relevant to its potential therapeutic applications. The following sections outline the NRF2 signaling pathway and present detailed methodologies for a cancer xenograft model and a chemically-induced colitis model to investigate the anticancer and anti-inflammatory potential of this compound, respectively.

Section 1: The KEAP1-NRF2 Signaling Pathway Modulated by this compound

The primary molecular target of this compound is the KEAP1-NRF2 signaling pathway, a crucial regulator of cellular homeostasis.

Under normal, unstressed conditions, NRF2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1). KEAP1 acts as an adapter for a CUL3-based E3 ubiquitin ligase complex, which continuously targets NRF2 for ubiquitination and subsequent degradation by the proteasome. This keeps the basal levels of NRF2 low.

In the presence of oxidative or electrophilic stress, or upon introduction of an activator like this compound, this repression is lifted. This compound possesses a Michael acceptor moiety, an electrophilic functional group that can covalently react with specific cysteine residues on KEAP1, with Cysteine 151 being a key sensor. This modification induces a conformational change in KEAP1, disrupting its ability to bind NRF2 and present it for ubiquitination.

As a result, newly synthesized NRF2 is no longer targeted for degradation and can accumulate in the cytoplasm. It then translocates into the nucleus, where it forms a heterodimer with small Maf proteins. This complex binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This binding initiates the transcription of a broad array of over 200 cytoprotective genes, including antioxidant enzymes (e.g., Heme Oxygenase-1 [HO-1], NAD(P)H Quinone Dehydrogenase 1 [NQO1]), enzymes involved in glutathione synthesis, and proteins involved in detoxification and protein quality control. This orchestrated gene expression program enhances the cell's capacity to neutralize reactive oxygen species, detoxify harmful substances, and maintain cellular proteostasis, thereby conferring protection.

Caption: this compound activates the NRF2 pathway by inhibiting KEAP1-mediated degradation of NRF2.

Section 2: Proposed In Vivo Model 1: Xenograft Model for Anticancer Efficacy Studies

Application Note: This protocol describes the use of a human tumor xenograft model to evaluate the anticancer efficacy of this compound. This model is suitable for assessing the compound's ability to inhibit tumor growth in vivo. Immunodeficient mice are used as hosts for subcutaneously implanted human cancer cell lines. This allows for the direct measurement of tumor volume over time in response to treatment. Given NRF2's complex role in cancer (protective in normal cells but potentially promoting survival in established tumors), this model is crucial for determining the context-dependent effects of this compound on cancer progression.

Experimental Protocol:

-

Animal Model:

-

Species/Strain: Female athymic nude mice (e.g., BALB/c nude) or NOD/SCID mice.

-

Age/Weight: 6-8 weeks old, weighing 18-22 grams.

-

Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, and access to sterile food and water ad libitum.

-

-

Cell Line and Implantation:

-

Cell Line: A human cancer cell line relevant to the research question (e.g., A549 for lung cancer, MDA-MB-231 for breast cancer).

-

Cell Preparation: Cells are cultured under standard conditions, harvested during the logarithmic growth phase, and resuspended in a sterile, serum-free medium (e.g., PBS) mixed 1:1 with Matrigel.

-

Implantation: Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.

-

-

Tumor Monitoring and Group Assignment:

-

Monitor tumor growth by measuring the length (L) and width (W) with digital calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.

-

Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

-

-

Treatment Groups:

-

Group 1 (Vehicle Control): Administer the vehicle used to dissolve this compound (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline).

-

Group 2 (this compound - Low Dose): Administer this compound at dose X mg/kg.

-

Group 3 (this compound - High Dose): Administer this compound at dose Y mg/kg.

-